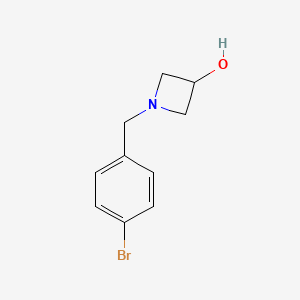

Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

Trifluoromethylated compounds typically contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis

The chemical reactions of trifluoromethylated compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity, enhanced metabolic stability, and altered pKa values .Aplicaciones Científicas De Investigación

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Functionalized Pyrazoles

- Application : The synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .

- Methods : The report details a kilogram synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .

- Results : The results or outcomes of this synthesis are not provided in the source .

Production of Crop-Protection Products

- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .

- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .

Synthesis of Analgesic Compound

- Application : 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin .

- Methods : The synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .

- Results : The results or outcomes of this synthesis are not provided in the source .

Production of Pharmaceutical and Agricultural Chemicals

- Application : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is useful as an intermediate in the production of pharmaceutical and agricultural chemicals, such as herbicides like pyroxasulfone .

- Methods : The method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity has been disclosed .

- Results : The results or outcomes of this synthesis are not provided in the source .

Synthesis of Trifluoromethyl Ethers

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNIMTYVLOJXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)